2,4-Dichloro-6-methylpyrimidine
Overview
Description
2,4-Dichloro-6-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a methyl group at position 6. It is widely used in organic synthesis and has various applications in medicinal chemistry, agrochemicals, and material science .
Scientific Research Applications
2,4-Dichloro-6-methylpyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Agrochemicals: Employed in the synthesis of herbicides and fungicides.
Material Science: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
Target of Action
2,4-Dichloro-6-methylpyrimidine is a versatile building block used in the synthesis of more complex pharmaceutical and biologically active compounds It’s known to undergo double cross-coupling reactions with other compounds such as 2-(tributylstannyl)pyridine .
Mode of Action
The compound undergoes a double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by an aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines . This reaction suggests that the compound can form bonds with other molecules, altering their structure and potentially their function.
Biochemical Pathways
The compound’s ability to undergo double cross-coupling reactions suggests it may interact with various biochemical pathways, particularly those involving pyrimidine or pyridine structures .
Pharmacokinetics
It’s known that the compound is soluble in chloroform, ether, ethyl acetate, and toluene, but insoluble in water . This suggests that the compound may have good bioavailability in non-aqueous environments.
Result of Action
Its ability to undergo double cross-coupling reactions and form new compounds suggests it may have significant effects at the molecular level .
Action Environment
The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, its solubility in non-aqueous solvents suggests that it may be more effective in such environments . Additionally, it should be stored under inert gas at 2-8°C , indicating that temperature and exposure to oxygen may affect its stability.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-6-methylpyrimidine is involved in biochemical reactions where it undergoes double cross-coupling reactions with other compounds
Molecular Mechanism
This compound undergoes double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines . It also reacts with 1H,1H,2H,2H-perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-methylpyrimidine typically involves the chlorination of 6-methylpyrimidine. One common method includes the reaction of 6-methylpyrimidine with thionyl chloride in the presence of a chlorination catalyst. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve the use of advanced purification techniques such as column chromatography and crystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with different nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Stille cross-coupling reactions to form biaryl and heteroaryl compounds.
Common Reagents and Conditions
Aminolysis: Reaction with amines in the presence of a base such as potassium carbonate.
Thiolysis: Reaction with thiols under basic conditions.
Cross-Coupling: Use of palladium catalysts and bases like sodium carbonate in solvents such as dioxane.
Major Products Formed
Aminopyrimidines: Formed by substitution with amines.
Thiolated Pyrimidines: Formed by substitution with thiols.
Biaryl and Heteroaryl Compounds: Formed through cross-coupling reactions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrimidine: Lacks the methyl group at position 6.
4,6-Dichloro-2-methylpyrimidine: Chlorine atoms at positions 4 and 6, and a methyl group at position 2.
Uniqueness
2,4-Dichloro-6-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the methyl group at position 6 influences its electronic properties and steric interactions, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
2,4-dichloro-6-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c1-3-2-4(6)9-5(7)8-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLKROSJMNFSQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063868 | |
Record name | Pyrimidine, 2,4-dichloro-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5424-21-5 | |
Record name | 2,4-Dichloro-6-methylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5424-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 2,4-dichloro-6-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichloro-6-methylpyrimidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13199 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrimidine, 2,4-dichloro-6-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrimidine, 2,4-dichloro-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-6-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.149 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-Dichloro-6-methylpyrimidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N8JD43WQQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,4-dichloro-6-methylpyrimidine?
A1: The molecular formula of this compound is C5H4Cl2N2, and its molecular weight is 179.02 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While the provided abstracts do not contain specific spectroscopic data, researchers commonly utilize techniques like NMR (1H and 13C), IR, and Mass Spectrometry to characterize this compound. []
Q3: What types of reactions can this compound undergo?
A3: this compound is a versatile building block for various heterocyclic systems. It readily undergoes nucleophilic substitution reactions, with amines replacing the chlorine atoms. This reactivity is exploited to synthesize diverse derivatives, including pyrimidothiazines, triazolothiadiazines, benzimidazothiazolopyrimidines, and many others. [, , , , , , , , , , , , ]
Q4: How does the presence of triethylamine affect the chlorination of 6-methyluracil when synthesizing this compound?
A4: Triethylamine can lead to the formation of 2-diethylamino and 2,4-bis(diethylamino) derivatives as by-products during the chlorination of 6-methyluracil. The use of tri-n-propylamine is recommended for cleaner chlorination reactions as it primarily yields the desired dichloropyrimidine. []
Q5: How do structural modifications of this compound impact its biological activity?
A5: Research demonstrates that substituting the chlorine atoms with various amines, thiols, or other nucleophiles significantly influences the biological activity of the resulting derivatives. For instance, incorporating specific substituents has led to compounds with promising anti-inflammatory, antibacterial, antifungal, and EGFR inhibitory activities. [, , , ]
Q6: Can you provide specific examples of how this compound derivatives are being explored for therapeutic applications?
A6: Researchers are actively investigating the potential of this compound derivatives as selective EGFRT790M/L858R inhibitors for treating non-small cell lung cancer. These derivatives exhibit strong antiproliferative activity against specific cancer cell lines and demonstrate in vivo anticancer efficacy in preclinical models. []
Q7: Beyond therapeutic applications, are there other uses for this compound and its derivatives?
A7: Yes, derivatives of this compound, particularly those with arylvinyl substituents, exhibit interesting optical properties. They display solvatochromism, meaning their emission color changes depending on the solvent. This property makes them potential candidates for developing colorimetric and luminescent pH sensors. [, ]
Q8: Have computational methods been employed to study this compound?
A8: Yes, quantum chemical calculations have been performed to investigate the geometrical, conformational, spectroscopic, and nonlinear optical properties of this compound derivatives. These calculations help researchers understand the structure-activity relationship and design compounds with desired properties. []
Q9: What analytical techniques are commonly employed to characterize and quantify this compound and its derivatives?
A9: Common analytical techniques include various spectroscopic methods (NMR, IR, Mass Spectrometry), chromatography (HPLC, GC), and elemental analysis. Researchers also utilize techniques like fluorous tagging for easier purification during synthesis. [, ]
Q10: Is there information available regarding the safety profile and environmental impact of this compound and its derivatives?
A10: While the provided abstracts don't delve into detailed toxicological profiles, it's crucial to emphasize that any new chemical entity, including derivatives of this compound, should be thoroughly evaluated for safety and environmental impact. This includes assessing potential toxicity, mutagenicity, carcinogenicity, and ecotoxicological effects. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.